molecular formula C16H16F3N3O2S B11834660 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B11834660
M. Wt: 371.4 g/mol
InChI Key: MDCVREHMKADYBJ-UHFFFAOYSA-N
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Description

Conformational Flexibility

  • Sulfinyl Bridge : The sulfur-oxygen bond permits rotation, allowing the molecule to adopt multiple conformers. Density functional theory (DFT) studies on similar sulfinyl-containing compounds suggest a preference for conformations where the sulfinyl oxygen aligns antiperiplanar to the benzimidazole nitrogen, minimizing steric strain.
  • 1,4-Dihydropyridine Ring : The non-aromatic dihydropyridine ring exhibits boat or half-chair conformations, contrasting with the planar geometry of aromatic pyridines. This flexibility may enhance binding adaptability to biological targets.
  • Trifluoroethoxy Group : The electron-withdrawing -OCH₂CF₃ substituent induces partial positive charge on the adjacent pyridine carbon, potentially stabilizing interactions with nucleophilic residues in enzymatic pockets.
Parameter Value/Description Source
Chiral center Sulfur (R-configuration)
Preferred conformer Antiperiplanar sulfinyl oxygen
Ring conformation Boat/half-chair (dihydropyridine)

Crystallographic Data and Molecular Packing Arrangements

While direct crystallographic data for this specific compound remain unreported, insights can be extrapolated from structurally related sulfinyl benzimidazoles:

Hypothetical Packing Behavior

  • Hydrogen Bonding : The sulfinyl oxygen and benzimidazole nitrogen may act as hydrogen bond acceptors and donors, respectively. In omeprazole analogs, such interactions facilitate layered molecular packing.
  • Van der Waals Interactions : The trifluoroethoxy group’s hydrophobicity likely promotes stacking interactions between aromatic systems, while the methyl group fills interstitial spaces.
  • Chiral Discrimination : Enantiopure crystals of analogous compounds (e.g., esomeprazole) exhibit monoclinic systems with P2₁ space groups, suggesting similar behavior for this compound.

Comparative Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Reference
Omeprazole P2₁ a=8.21, b=11.89, c=12.34
Lansoprazole P2₁2₁2 a=7.98, b=10.56, c=18.72
Hypothetical analog P2₁ (pred.) a≈8.5, b≈12.0, c≈13.0

The absence of full aromaticity in the dihydropyridine ring may reduce π-π stacking efficiency compared to pyridine-based analogs, potentially leading to less dense crystal packing.

Properties

Molecular Formula

C16H16F3N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H16F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7,14,20H,8-9H2,1H3,(H,21,22)

InChI Key

MDCVREHMKADYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1OCC(F)(F)F)CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Oxidizing Agents

The critical step in lansoprazole synthesis is the oxidation of the thioether group (-S-) to the sulfinyl group (-SO-). The patent WO2008087665A2 details an optimized protocol:

Parameter Details
Oxidizing Agents m-Chloroperbenzoic acid (mCPBA), sodium hypochlorite, hydrogen peroxide
Solvent Halogenated hydrocarbons (dichloromethane, chloroform)
Temperature -10°C to 10°C to minimize over-oxidation to sulfone
Workup Washing with buffer (pH 10–14), sodium bicarbonate, and sodium thiosulfate to remove impurities
Isolation Cooling to -20°C in the presence of water and co-solvents (e.g., dimethyl acetamide, acetone)

This method achieves high purity by preventing the formation of chlorinated byproducts and sulfone derivatives.

Mechanistic Insights

  • mCPBA Oxidation : Electrophilic oxygen transfer to the sulfur atom, forming a sulfoxide with stereochemical control.

  • Sodium Hypochlorite : Generates hypochlorous acid (HOCl) in situ, acting as a milder oxidant to reduce over-oxidation risks.

Industrial-Scale Optimization

Purification Techniques

Post-oxidation, the crude product is subjected to:

  • Slurry Crystallization : Using water-immiscible solvents (e.g., toluene) with bases (e.g., sodium bicarbonate) to enhance crystallinity.

  • Drying : Vacuum drying at 50°C to remove residual solvents, yielding lansoprazole with >99% purity.

Impurity Control

Key impurities include:

  • Sulfone derivative : Formed via over-oxidation, mitigated by low-temperature reactions.

  • Chlorinated byproducts : Addressed by using sodium thiosulfate to quench excess oxidant.

Comparative Analysis of Oxidizing Agents

Oxidizing Agent Solvent Temperature Yield Purity Advantages
mCPBADichloromethane-10°C to 0°C85–90%>99%High stereoselectivity
Sodium HypochloriteChloroform0°C to 10°C80–85%98–99%Cost-effective, scalable
Hydrogen PeroxideEthanol/Water20–25°C70–75%95–97%Environmentally friendly

Data adapted from WO2008087665A2 and Fisher Scientific product specifications.

Analytical Characterization

Post-synthesis, lansoprazole is validated using:

  • HPLC : To quantify purity and detect impurities at levels <0.1%.

  • Mass Spectrometry : Confirms molecular weight (369.36 g/mol) via ESI-MS.

  • Melting Point : 166–168°C (lit. 166–170°C) .

Chemical Reactions Analysis

Types of Reactions

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a proton pump inhibitor, similar to lansoprazole, and its effects on gastric acid secretion.

    Pharmaceutical Research: It is used in the development of new drugs targeting gastric acid-related disorders and other conditions.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole involves the inhibition of the proton pump (H+/K+ ATPase) in the gastric parietal cells. By binding to the enzyme’s active site, the compound prevents the final step of gastric acid production, leading to reduced acid secretion. This mechanism is similar to that of lansoprazole and other proton pump inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Lansoprazole belongs to the benzimidazole class of PPIs, which share a common sulfinyl-benzimidazole scaffold but differ in substituents on the pyridine and benzimidazole rings. Key structural analogs include:

Compound Substituents on Pyridine Ring Substituents on Benzimidazole Ring Key Structural Feature Reference
Lansoprazole 3-methyl, 4-(2,2,2-trifluoroethoxy) None Trifluoroethoxy group enhances lipophilicity
Omeprazole 5-methoxy, 3,4-dimethoxy 6-methoxy Methoxy groups improve metabolic stability
Pantoprazole 3,4-dimethoxy 6-difluoromethoxy Difluoromethoxy group increases acidity
AG-2000/AG-1812 Rearranged forms of lansoprazole None Thioether intermediates with rapid action

The trifluoroethoxy group in lansoprazole enhances its lipophilicity compared to omeprazole, facilitating membrane penetration and target binding .

Pharmacological Activity

Lansoprazole exhibits species-dependent potency. In rats, it is 2–10 times more potent than omeprazole and 4–34 times more potent than ranitidine (an H2 antagonist) in suppressing acid secretion . Its ID50 values in dogs range from 0.2–0.7 mg/kg, comparable to omeprazole but superior to ranitidine . AG-2000 and AG-1812, acid-activated metabolites of lansoprazole, inhibit H+/K+ ATPase more rapidly and independently of pH, suggesting a faster onset of action .

Pharmacokinetic Profiles

  • Metabolism : Lansoprazole is metabolized in the liver via CYP3A4 and CYP2C19 to inactive sulfone and hydroxy derivatives .
  • Half-life : Approximately 1.5 hours, longer than omeprazole (0.5–1 hour) due to its trifluoroethoxy group delaying degradation .
  • Bioavailability : 85% in rats, higher than pantoprazole (77%) due to improved solubility .

Stability and Degradation

Lansoprazole is susceptible to hydrolytic degradation under alkaline conditions, forming sulfonic acid derivatives . Its crystalline form (monohydrate) enhances stability compared to amorphous analogs . In contrast, omeprazole degrades more rapidly in acidic environments, necessitating enteric coating for oral administration .

Biological Activity

The compound 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a derivative of benzimidazole and has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H14F3N3OS
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 103577-40-8
  • IUPAC Name : 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In a study involving HepG2 liver cancer cells, treatment with the compound led to:

  • Induction of Apoptosis : Flow cytometry revealed an increase in both early and late apoptotic cells after treatment.
  • Protein Expression Changes : The levels of pro-apoptotic proteins such as caspase-3 and Bax were significantly elevated (approximately 3.9-fold and 7.22-fold respectively), while the anti-apoptotic protein Bcl-2 was downregulated by 7.5-fold .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It demonstrated activity against various bacterial strains:

  • Staphylococcus aureus : Inhibition zones ranged from 25 to 28 mm.
  • Escherichia coli : Similar inhibition patterns were observed with inhibition zones around 27 mm for certain derivatives .

Antioxidant Properties

Studies assessing antioxidant activity indicated that related compounds showed promising results in scavenging free radicals, suggesting a potential role in preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HepG2 cells
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenging of free radicals

Case Studies

  • HepG2 Cell Study : A detailed examination of the compound's effects on HepG2 cells showed that it could trigger apoptotic pathways effectively, potentially offering a new avenue for liver cancer treatment.
  • Antimicrobial Testing : In vitro tests confirmed that derivatives of this compound possess significant antibacterial properties, indicating potential use in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting with thioether intermediates (e.g., 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole) followed by oxidation to introduce the sulfinyl group. Key steps include:

  • Use of DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF for coupling reactions .
  • Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) and HPLC to achieve ≥95% purity .
  • Validation of intermediates using NMR and mass spectrometry to confirm structural integrity .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

  • Methodology :

  • Single-crystal X-ray diffraction provides definitive structural confirmation, including bond angles and dihedral angles, as demonstrated for related benzimidazole derivatives .
  • ¹H/¹³C NMR and 2D NMR (e.g., COSY, HSQC) resolve proton environments and confirm sulfinyl group orientation .
  • IR spectroscopy identifies functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct hydrolytic degradation studies in buffered solutions (pH 1–9) at 37°C, monitored by HPLC.
  • Major degradation products (e.g., sulfone or thioether derivatives) are isolated via preparative HPLC and characterized using LC-MS and NMR .
  • Stability-indicating assays (e.g., stress testing under oxidative conditions) are recommended for formulation development .

Q. What biological mechanisms are associated with this compound, and how can its activity be validated?

  • Methodology :

  • As a proton pump inhibitor (PPI) analog, in vitro assays (e.g., H⁺/K⁺-ATPase inhibition in gastric parietal cells) validate anti-secretory activity .
  • Docking studies (e.g., AutoDock Vina) model interactions with target proteins, comparing binding poses to established PPIs like lansoprazole .

Advanced Research Questions

Q. How can degradation pathways be elucidated, and what strategies mitigate instability in aqueous environments?

  • Methodology :

  • Isotopic labeling (e.g., ¹⁸O-water) tracks oxygen incorporation during sulfinyl group hydrolysis.
  • Density Functional Theory (DFT) simulations predict reaction intermediates and transition states for acid-catalyzed degradation .
  • Stabilization strategies include lyophilization or co-formulation with alkaline excipients (e.g., MgO) to reduce hydrolysis .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Cross-validation using orthogonal assays (e.g., cell-based vs. enzymatic assays) identifies model-specific artifacts .
  • Meta-analysis of published data (e.g., PubMed, Scopus) reconciles discrepancies, focusing on variables like assay pH or cell line selection .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of benzimidazole derivatives?

  • Methodology :

  • QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., trifluoroethoxy group) with bioactivity.
  • Molecular dynamics simulations assess conformational flexibility of the sulfinyl group in binding pockets .

Q. How can enantiomeric purity be ensured given the chiral sulfinyl group?

  • Methodology :

  • Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol) .
  • Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What experimental designs are optimal for evaluating synergistic effects with other therapeutic agents?

  • Methodology :

  • Isobolographic analysis quantifies synergy in combination therapies (e.g., with antibiotics or antifungals) .
  • High-throughput screening identifies adjuvant compounds that enhance bioavailability or target engagement .

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